molecular formula C10H10BrFO B8551240 1-(5-Bromo-2-fluorophenyl)-2-methylprop-2-en-1-ol

1-(5-Bromo-2-fluorophenyl)-2-methylprop-2-en-1-ol

Cat. No. B8551240
M. Wt: 245.09 g/mol
InChI Key: URZOHJYUQCPSCL-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

Prepared in a similar manner to (5-bromo-2-fluorophenyl)(phenyl)methanol, but using 0.5M isopropenylmagnesium bromide in THF instead of 1M phenylmagnesium bromide in THF. 1H NMR (400 MHz, CDCl3) δ 7.60 (dd, J=6.4, 2.6 Hz, 1H), 7.36 (ddd, J=8.7, 4.5, 2.6 Hz, 1H), 6.96-6.88 (m, 1H), 5.42 (s, 1H), 5.17 (s, 1H), 4.99 (s, 1H), 2.10 (br s, 1H), 1.66 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([C:10]2[CH:15]=CC=C[CH:11]=2)[OH:9])[CH:7]=1.C([Mg]Br)(C)=C>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([OH:9])[C:10]([CH3:15])=[CH2:11])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=CC=C1)F
Step Two
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(C(=C)C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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